molecular formula C17H23NO3S B12200218 [(4-Butoxynaphthyl)sulfonyl]propylamine

[(4-Butoxynaphthyl)sulfonyl]propylamine

Cat. No.: B12200218
M. Wt: 321.4 g/mol
InChI Key: CRRNLFGHOXBPQR-UHFFFAOYSA-N
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Description

[(4-Butoxynaphthyl)sulfonyl]propylamine is a sulfonamide derivative characterized by a naphthyl ring substituted with a butoxy group at the 4-position, linked to a propylamine moiety via a sulfonyl bridge. The 4-butoxynaphthyl group likely enhances hydrophobicity and steric bulk, influencing solubility, reactivity, and applications in surfactants or antimicrobial agents .

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

4-butoxy-N-propylnaphthalene-1-sulfonamide

InChI

InChI=1S/C17H23NO3S/c1-3-5-13-21-16-10-11-17(22(19,20)18-12-4-2)15-9-7-6-8-14(15)16/h6-11,18H,3-5,12-13H2,1-2H3

InChI Key

CRRNLFGHOXBPQR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC

Origin of Product

United States

Preparation Methods

The synthesis of [(4-Butoxynaphthyl)sulfonyl]propylamine typically involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial production methods for sulfonamides often involve the use of sodium sulfinates and amines. An efficient strategy for the preparation of sulfonamides is via NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups .

Chemical Reactions Analysis

[(4-Butoxynaphthyl)sulfonyl]propylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(4-Butoxynaphthyl)sulfonyl]propylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Butoxynaphthyl)sulfonyl]propylamine involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Groups

  • 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A): Synthesized from propylamine and 4-methylbenzenesulfonyl chloride, this compound features a methyl-substituted aromatic ring. The methyl group provides moderate electron-donating effects, influencing reactivity in nucleophilic substitutions.
  • Benzene Sulfonamide Derivatives (Compounds 1 and 2) : These derivatives, synthesized from ethylene diamine or propylamine with p-toluenesulfonyl chloride, demonstrate how amine choice affects flexibility and bioactivity. Propylamine-based derivatives (like the target compound) balance steric accessibility with stability compared to bulkier diamines .

Fluorinated vs. Non-Fluorinated Sulfonyl Derivatives

  • Perfluorinated Sulfonyl Propylamine Carboxybetaines: compares perfluorobutyl and perfluorohexyl variants. The hexyl chain improves surface activity (surface tension reduction) but may reduce aqueous solubility. The target compound’s 4-butoxynaphthyl group, while non-fluorinated, could similarly modulate hydrophobicity, though with lower thermal stability (decomposition at ~130°C for fluorinated derivatives vs. unmeasured but likely higher for aromatic sulfonamides) .

Propylamine Derivatives with Functional Substituents

  • Sulfa QAC Antimicrobials: Sulfonamide precursors synthesized from 3-(dimethylamino)propylamine and sulfonyl chlorides (e.g., alkyl or aryl sulfonyl chlorides) show substituent-dependent antimicrobial efficacy. Aromatic sulfonyl groups (as in the target compound) may enhance interactions with microbial membranes compared to aliphatic chains .
  • Propylamine as a Nucleophile : In cleavage reactions, propylamine’s nucleophilicity is exploited to replace sulfonyl groups. However, the target compound’s sulfonamide linkage likely reduces reactivity compared to free propylamine, favoring stability in applications like surfactants or coatings .

Data Tables

Table 1. Key Properties of Sulfonyl Propylamine Derivatives

Compound Molecular Weight (g/mol) Functional Groups Thermal Stability (°C) Key Application
[(4-Butoxynaphthyl)sulfonyl]propylamine* ~335 (estimated) Sulfonamide, butoxynaphthyl N/A Surfactants, Coatings
Perfluorobutyl sulfonyl propylamine carboxybetaine ~600 Fluorinated alkyl, sulfonamide 130 Emulsion polymerization
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide ~352 Chlorophenyl, sulfonamide N/A Pharmaceutical synthesis

Research Findings and Mechanistic Insights

  • Surface Activity: Fluorinated sulfonyl propylamine derivatives exhibit superior surface tension reduction compared to non-fluorinated analogues. The target compound’s 4-butoxynaphthyl group may mimic this by providing hydrophobic interactions, though with lower efficiency than fluorinated chains .
  • Thermal Stability : Thermal decomposition of fluorinated derivatives occurs at ~130°C, limiting high-temperature applications. Aromatic sulfonamides like the target compound may offer higher thermal resistance due to stable π-conjugated systems.
  • Biological Activity : Aromatic sulfonyl groups enhance antimicrobial activity by promoting membrane penetration or enzyme inhibition. The 4-butoxynaphthyl moiety’s bulk may further optimize binding to microbial targets .
  • Chemical Reactivity : Propylamine’s primary amine group is highly nucleophilic, but sulfonamide formation reduces reactivity, favoring applications requiring stability over transient reactivity .

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